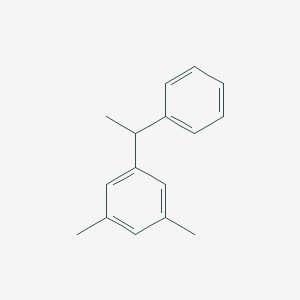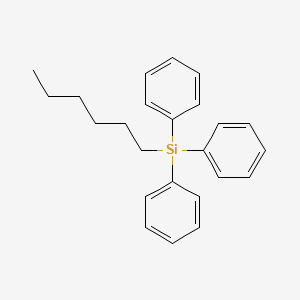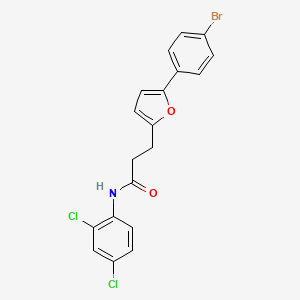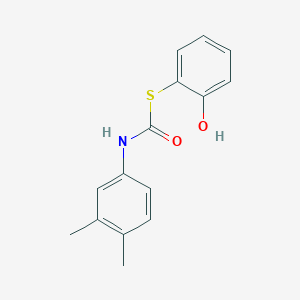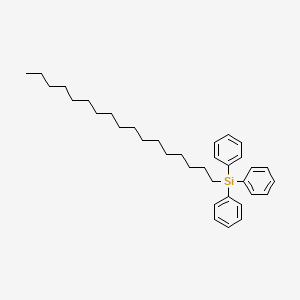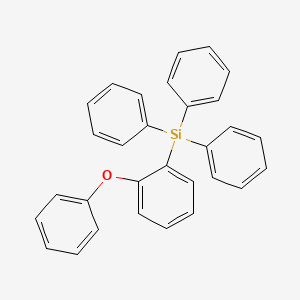
(2-Phenoxyphenyl)triphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C30H24OSi and a molecular weight of 428.61 g/mol . This compound is characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a triphenylsilane moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)triphenylsilane typically involves the reaction of phenoxyphenyl derivatives with triphenylsilane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxyphenyl halides react with triphenylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyphenyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to form silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include phenol derivatives, silane derivatives, and various substituted phenoxyphenyl compounds .
Scientific Research Applications
(2-Phenoxyphenyl)triphenylsilane is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which (2-Phenoxyphenyl)triphenylsilane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The phenoxy group can form hydrogen bonds and π-π interactions with target molecules, while the triphenylsilane moiety can enhance the compound’s stability and lipophilicity . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Phenylphenyl)triphenylsilane
- (2-Methoxyphenyl)triphenylsilane
- (2-Chlorophenyl)triphenylsilane
Uniqueness
(2-Phenoxyphenyl)triphenylsilane is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional hydrogen bonding and π-π interactions, making it a valuable compound in various research applications .
Properties
CAS No. |
18847-88-6 |
|---|---|
Molecular Formula |
C30H24OSi |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H24OSi/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI Key |
GHVYRUCUQCNEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)

![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)


